molecular formula C17H15N3O2S B2464001 2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile CAS No. 1421516-84-8

2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile

Cat. No.: B2464001
CAS No.: 1421516-84-8
M. Wt: 325.39
InChI Key: REIQPUJOHGCKLN-UHFFFAOYSA-N
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Description

2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile is a complex organic compound featuring a benzo[b][1,4]oxazine ring system, a nicotinonitrile moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[b][1,4]oxazine intermediate, followed by the introduction of the thioether linkage and the nicotinonitrile group. Key steps include:

    Formation of the benzo[b][1,4]oxazine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the thioether linkage: This step often involves the reaction of a thiol with an electrophilic intermediate.

    Attachment of the nicotinonitrile group: This can be accomplished through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)benzonitrile: Similar structure but with a benzonitrile group instead of a nicotinonitrile group.

    2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)pyridinonitrile: Similar structure but with a pyridinonitrile group.

Uniqueness

2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile is unique due to the combination of its benzo[b][1,4]oxazine ring, thioether linkage, and nicotinonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-4-5-15-14(9-12)20(7-8-22-15)16(21)11-23-17-13(10-18)3-2-6-19-17/h2-6,9H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIQPUJOHGCKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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